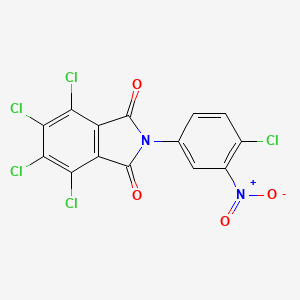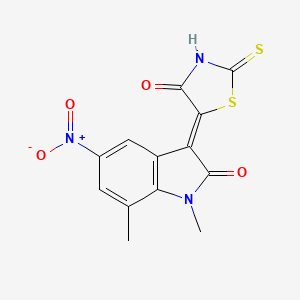
4,5,6,7-tetrachloro-2-(4-chloro-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-tetrachloro-2-(4-chloro-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known by its chemical name, TCNQ, and has been the subject of numerous studies over the years.
作用机制
The mechanism of action of TCNQ is not fully understood, but it is believed to involve its ability to act as an electron acceptor. This property allows TCNQ to interact with various molecules and proteins in cells, leading to changes in their function and ultimately causing cell death.
Biochemical and Physiological Effects:
TCNQ has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have demonstrated that TCNQ can induce oxidative stress and DNA damage in cells, leading to cell death. In vivo studies have shown that TCNQ can affect the immune system and cause liver damage in animals.
实验室实验的优点和局限性
One of the advantages of using TCNQ in lab experiments is its ability to act as an electron acceptor, which can be useful in studying various biological processes. However, TCNQ also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of TCNQ. In materials science, researchers are exploring new ways to incorporate TCNQ into organic electronic devices to improve their efficiency and stability. In agriculture, researchers are investigating the potential of TCNQ as a natural pesticide that can be used to control pests without harming the environment. In medicine, researchers are studying the mechanisms of TCNQ-induced cell death to develop new cancer treatments that are more effective and less toxic than current therapies.
In conclusion, TCNQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as an electron acceptor has made it a useful tool in studying various biological processes, but its potential toxicity and limitations must be carefully considered. With ongoing research, TCNQ has the potential to make significant contributions to materials science, agriculture, and medicine.
合成方法
The synthesis of TCNQ can be achieved through various methods, including the oxidation of tetrachloro-p-benzoquinone with nitric acid or the reaction of chloranil with 4-chloro-3-nitroaniline. However, the most commonly used method involves the reaction of tetrachloro-p-benzoquinone with 4-chloro-3-nitroaniline in the presence of a suitable solvent and a catalyst.
科学研究应用
TCNQ has been extensively studied for its potential applications in various scientific fields. In materials science, TCNQ has been used as an electron acceptor in organic electronic devices, such as solar cells and transistors. In agriculture, TCNQ has been shown to have pesticidal properties, making it a potential alternative to traditional chemical pesticides. In medicine, TCNQ has been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
属性
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-chloro-3-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3Cl5N2O4/c15-5-2-1-4(3-6(5)21(24)25)20-13(22)7-8(14(20)23)10(17)12(19)11(18)9(7)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMQRFLLHCKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3Cl5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B4948585.png)

![N~1~-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B4948596.png)
![(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4948600.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B4948612.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4948620.png)
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4948640.png)
![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)
![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-4-pentenamide](/img/structure/B4948688.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
